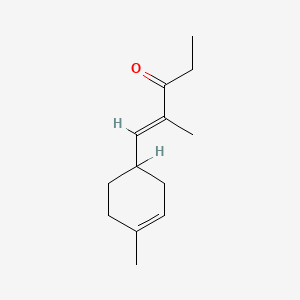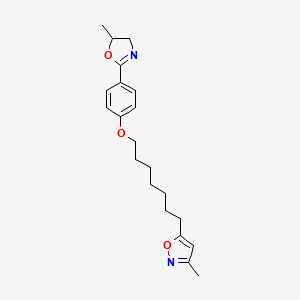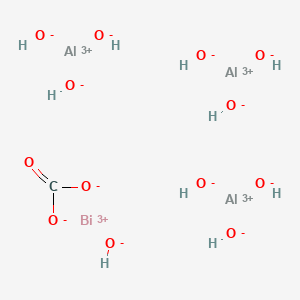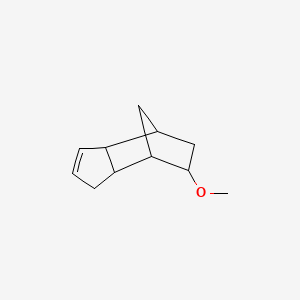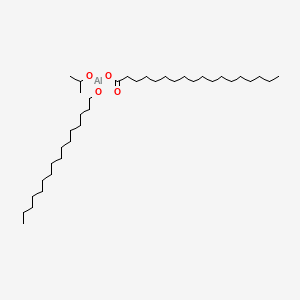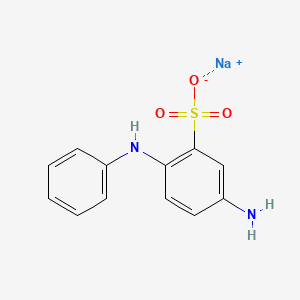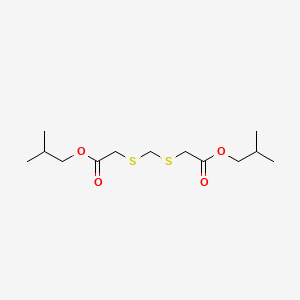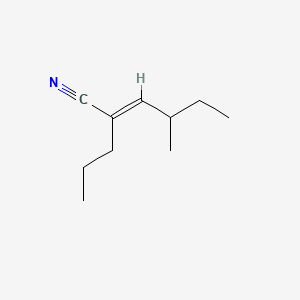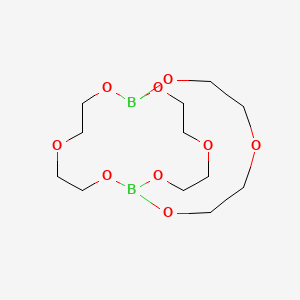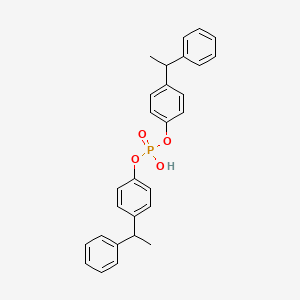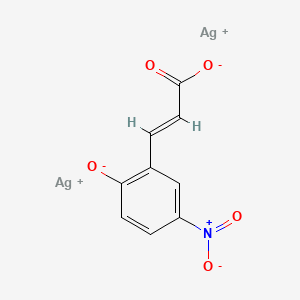
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a chemical compound with the molecular formula C9H5Ag2NO5 and a molecular weight of 422.8761 g/mol . This compound is known for its unique structure, which includes two silver ions coordinated to a 3-(5-nitro-2-oxidophenyl)acrylate ligand. The presence of silver ions imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat beinhaltet typischerweise die Reaktion von Silbernitrat mit 3-(5-Nitro-2-oxidophenyl)acrylsäure unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem wässrigen oder organischen Lösungsmittel durchgeführt, wobei der pH-Wert und die Temperatur sorgfältig überwacht werden, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In der Industrie kann die Produktion von Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat großtechnische Batch- oder kontinuierliche Verfahren umfassen. Diese Methoden verwenden häufig automatisierte Systeme, um Reaktionsparameter wie Temperatur, pH-Wert und Konzentration der Reaktanten zu steuern. Das Produkt wird dann durch Verfahren wie Kristallisation, Filtration und Trocknung gereinigt, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat kann mehrere Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe in der Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppe kann auch mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Silberionen können durch andere Metallionen durch Ligandenaustauschreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden typischerweise Wasserstoffgas, Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Ligandenaustauschreaktionen beinhalten oft die Verwendung anderer Metallsalze in einem wässrigen oder organischen Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Verbindungen mit höherem Oxidationszustand.
Reduktion: Bildung von 3-(5-Amino-2-oxidophenyl)acrylat.
Substitution: Bildung von Metallaustauschderivaten.
Wissenschaftliche Forschungsanwendungen
Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer silberhaltiger Verbindungen und als Katalysator in verschiedenen organischen Reaktionen verwendet.
Biologie: Aufgrund des Vorhandenseins von Silberionen werden antimikrobielle Eigenschaften untersucht.
Medizin: Potenzieller Einsatz bei der Entwicklung von antimikrobiellen Wirkstoffen und Wundverbänden.
Industrie: Wird bei der Herstellung von leitfähigen Materialien und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat ist hauptsächlich auf das Vorhandensein von Silberionen zurückzuführen, die mit verschiedenen biologischen Molekülen interagieren können. Silberionen sind dafür bekannt, an Thiolgruppen in Proteinen zu binden, was zu einer Störung der Zellfunktionen und letztendlich zum Zelltod führt. Diese Eigenschaft ist besonders nützlich in antimikrobiellen Anwendungen, wo die Verbindung das Wachstum von Bakterien und anderen Mikroorganismen effektiv hemmen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be further oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silver ions can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of other metal salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(5-amino-2-oxidophenyl)acrylate.
Substitution: Formation of metal-exchanged derivatives.
Wissenschaftliche Forschungsanwendungen
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in the development of antimicrobial agents and wound dressings.
Industry: Utilized in the production of conductive materials and coatings.
Wirkmechanismus
The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Silbernitrat (AgNO3): Eine weit verbreitete Silberverbindung mit starken antimikrobiellen Eigenschaften.
Silbersulfadiazin (C10H9AgN4O2S): Wird häufig in der Behandlung von Verbrennungen aufgrund seiner antimikrobiellen Wirkung eingesetzt.
Silberacetat (C2H3AgO2): Wird in verschiedenen chemischen Reaktionen und als Vorläufer für andere Silberverbindungen verwendet.
Einzigartigkeit
Disilber(I)-3-(5-Nitro-2-oxidophenyl)acrylat ist aufgrund seiner spezifischen Ligandenstruktur einzigartig, die im Vergleich zu anderen Silberverbindungen besondere chemische Eigenschaften verleiht. Das Vorhandensein des 3-(5-Nitro-2-oxidophenyl)acrylat-Liganden ermöglicht spezifische Interaktionen und Reaktionen, die bei einfacheren Silberverbindungen nicht beobachtet werden .
Eigenschaften
CAS-Nummer |
94030-91-8 |
|---|---|
Molekularformel |
C9H5Ag2NO5 |
Molekulargewicht |
422.88 g/mol |
IUPAC-Name |
disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |
InChI-Schlüssel |
INKZJAVPAMTCIA-HFPMQDOPSA-L |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
